Problem: Substituting (-)-arctigenin with arctiin (prodrug) or racemic mixtures causes false negatives in Akt inhibition assays due to lack of metabolic activation or inactive enantiomer. Solution: (-)-Arctigenin (CAS 7770-78-7), pure aglycone (2R,3R)-enantiomer, enables immediate cellular permeability and stereospecific Akt pathway targeting. - Direct activity without enzymatic cleavage: eliminates false negatives in solid tumor models (H116, PANC-1). - Verified ≥98% HPLC purity and correct stereochemistry for reproducible IC50 values. Reliable supply from SMolecule with global shipping.
(-)-Arctigenin (CAS: 7770-78-7) is a highly purified, bioactive dibenzylbutyrolactone lignan aglycone derived primarily from Arctium lappa. In scientific procurement and pharmaceutical development, it serves as a critical baseline material for evaluating direct in vitro cytotoxicity, anti-inflammatory pathways, and stereospecific kinase inhibition . Unlike its more abundant glycoside precursor, arctiin, pure (-)-arctigenin offers immediate cellular permeability and target engagement without requiring metabolic or enzymatic cleavage, making it the requisite choice for precision cell-based assays and intravenous formulation development .
Generic substitution of (-)-Arctigenin with its naturally abundant glycoside, arctiin, or with racemic mixtures frequently leads to assay failure and irreproducible data. In direct in vitro applications, arctiin acts as a prodrug and lacks the necessary cellular permeability and immediate target engagement, yielding false negatives in cell lines that cannot metabolize the glycoside [1]. Furthermore, the biological activity of arctigenin is highly stereospecific; substituting the pure (2R,3R)-(-)-enantiomer with a racemic mixture dilutes potency, as the (+)-enantiomer completely fails to suppress critical survival pathways like Akt under stress conditions [2]. Procurement must strictly specify the aglycone form and the (-)-stereoisomer to ensure immediate, quantifiable bioactivity.
When evaluated directly in cell-based models, (-)-arctigenin demonstrates significantly higher immediate potency compared to its glycoside, arctiin. In H116 colon cancer cell lines, (-)-arctigenin achieved an IC50 of 0.31 µg/mL, whereas arctiin required 2.5 µg/mL to achieve the same effect [1]. This 8-fold difference highlights the necessity of procuring the aglycone for in vitro studies where metabolic conversion of the prodrug is absent.
| Evidence Dimension | In vitro IC50 against H116 colon cancer cells |
| Target Compound Data | 0.31 µg/mL |
| Comparator Or Baseline | Arctiin (2.5 µg/mL) |
| Quantified Difference | 8-fold higher potency for (-)-arctigenin |
| Conditions | In vitro clonogenic assay |
Buyers conducting direct cell-based assays must procure the aglycone to avoid false negatives caused by the lack of enzymatic cleavage of the glycoside in vitro.
The biological activity of arctigenin is strictly dependent on its (2R,3R)-absolute configuration. In nutrient-deprived PANC-1 cells, the (-)-enantiomer exhibited preferential cytotoxicity with a PC50 of 0.54 µM and strongly suppressed Akt activation. Conversely, the (+)-enantiomer with a (2S,3S)-configuration showed no preferential cytotoxicity and failed to inhibit Akt [1].
| Evidence Dimension | Preferential cytotoxicity (PC50) and Akt suppression |
| Target Compound Data | PC50 = 0.54 µM (Strong Akt suppression) |
| Comparator Or Baseline | (+)-Arctigenin (Inactive / No Akt suppression) |
| Quantified Difference | Complete loss of activity in the (+)-enantiomer |
| Conditions | Nutrient-deprived medium (NDM) in PANC-1 cells |
Procurement must verify the stereochemical purity of (-)-arctigenin, as purchasing a racemic mixture or the wrong enantiomer will result in complete loss of specific pathway inhibition.
While (-)-arctigenin is the active moiety, it exhibits lower predicted oral bioavailability (~58%) compared to its prodrug arctiin (~75%) due to its lipophilic lignan structure and lower water solubility [1]. This pharmacokinetic divergence dictates material selection based on the delivery route.
| Evidence Dimension | Predicted oral bioavailability |
| Target Compound Data | ~58% |
| Comparator Or Baseline | Arctiin (~75%) |
| Quantified Difference | 17% absolute reduction in oral bioavailability for the aglycone |
| Conditions | ADMET prediction for oral administration |
Guides formulation strategy: (-)-arctigenin is the required choice for intravenous (IV) or nanocarrier formulations, whereas arctiin may be preferred for simple oral dosing.
Extracting the active aglycone from natural sources requires the enzymatic hydrolysis of arctiin. This conversion process is highly variable, requiring 30 minutes in whole fruit matrices but up to 600 minutes in embryo tissues to achieve complete hydrolysis [1]. Procuring pure, pre-isolated (-)-arctigenin bypasses this bottleneck entirely.
| Evidence Dimension | Time required for enzymatic conversion to active aglycone |
| Target Compound Data | 0 minutes (Ready-to-use API) |
| Comparator Or Baseline | Arctiin in crude matrix (30 to 600 minutes) |
| Quantified Difference | Elimination of a 30- to 600-minute enzymatic conversion step |
| Conditions | Endogenous enzymatic hydrolysis of plant matrices |
Purchasing high-purity (-)-arctigenin eliminates costly, time-consuming, and variable enzymatic cleavage steps required when starting from crude extracts or the glycoside.
Because (-)-arctigenin does not require enzymatic cleavage to become active, it is the mandatory choice for in vitro screening against solid tumor lines (e.g., H116, PANC-1). Using the glycoside arctiin in these models results in artificially inflated IC50 values due to a lack of metabolic conversion[1].
Research targeting the Akt signaling pathway under nutrient-deprived conditions must utilize the pure (-)-enantiomer. The specific (2R,3R) absolute configuration is strictly required for target engagement, making this exact compound essential for mechanistic validation, as the (+)-enantiomer is completely inactive[2].
While arctiin is often favored for oral dosing due to higher bioavailability, (-)-arctigenin is the preferred active pharmaceutical ingredient (API) for intravenous delivery or nanocarrier formulations where first-pass metabolism is bypassed and immediate systemic potency is required [1].